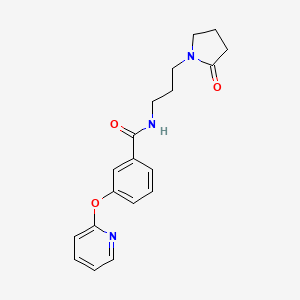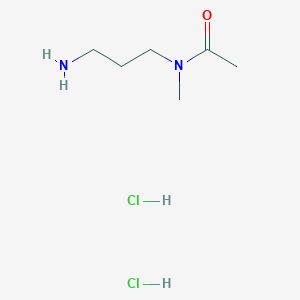
CADD522
Übersicht
Beschreibung
CADD522 is a small molecule that has garnered significant attention for its potential therapeutic applications, particularly in cancer treatment. It is known for its ability to inhibit the DNA binding of the runt box domain protein, RUNX2, which plays a crucial role in the growth and metastasis of certain cancers .
Wirkmechanismus
Target of Action
The primary target of this compound is RUNX2 , a DNA-binding transcription factor . RUNX2 plays a crucial role in osteoblast differentiation and skeletal morphogenesis .
Mode of Action
The compound interacts with its target by inhibiting the binding of RUNX2 to DNA . This inhibition results in an increase in RUNX2 stability, upregulation of RUNX2 expression levels, and downregulation of RUNX2 responsive genes transcription .
Biochemical Pathways
The compound affects the RUNX2 pathway , which is involved in bone development and maintenance . By inhibiting RUNX2-DNA binding, the compound disrupts the normal functioning of this pathway, leading to changes in gene expression .
Pharmacokinetics
It is known to be soluble in dmso , which suggests that it may have good bioavailability
Result of Action
The compound’s action results in the suppression of in vivo tumor growth and metastasis . It also appreciably prolongs survival rates without the need for surgery or chemotherapy . Additionally, it inhibits mitochondrial oxidative phosphorylation by decreasing the mitochondrial oxygen consumption rate and ATP production in human breast cancer cells in a RUNX2-independent manner .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the storage temperature can affect its stability . It is recommended to store the compound in an inert atmosphere at room temperature . More research is needed to understand how other environmental factors might influence its action.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
. Die Synthese erfolgt typischerweise in folgenden Schritten:
Bildung des Bicyclohepten-Kerns: Dies wird durch eine Diels-Alder-Reaktion erreicht.
Einführung der Dichlorphenylgruppe: Dieser Schritt beinhaltet die Verwendung von Reagenzien wie Dichlorbenzol und Aminen unter kontrollierten Bedingungen.
Endgültige Assemblierung: Das Endprodukt wird durch Reinigungs- und Kristallisationsprozesse gewonnen.
Industrielle Produktionsmethoden
Obwohl spezifische industrielle Produktionsmethoden für CADD522 nicht weit verbreitet sind, folgt die Synthese wahrscheinlich ähnlichen Schritten wie die Laborpräparation, jedoch in größerem Maßstab. Dies würde die Verwendung von industriellen Reaktoren, Reinigungssystemen und Qualitätskontrollmaßnahmen umfassen, um die Konsistenz und Reinheit des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
CADD522 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Diese Reaktion kann die funktionellen Gruppen am Molekül verändern, was möglicherweise seine biologische Aktivität beeinflusst.
Reduktion: Reduktionsreaktionen können verwendet werden, um den Oxidationszustand des Moleküls zu verändern, was seine Reaktivität beeinflusst.
Substitution: Dies beinhaltet den Austausch einer funktionellen Gruppe durch eine andere, die verwendet werden kann, um Derivate von this compound mit unterschiedlichen Eigenschaften zu erzeugen
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei den Reaktionen mit this compound verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Lösungsmittel wie Dimethylsulfoxid (DMSO) zur Auflösung und Reaktionserleichterung .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So können beispielsweise Oxidationsreaktionen zu hydroxylierten Derivaten führen, während Substitutionsreaktionen eine Vielzahl funktioneller Analoga erzeugen können .
Wissenschaftliche Forschungsanwendungen
CADD522 hat in verschiedenen wissenschaftlichen Forschungsanwendungen vielversprechend gezeigt:
Krebsforschung: Es wurde umfassend auf sein Potenzial untersucht, das Wachstum und die Metastasierung von Brustkrebszellen durch das Abzielen auf das RUNX2-Protein zu hemmen
Molekularbiologie: Es dient als Werkzeug zur Untersuchung der Rolle von RUNX2 in verschiedenen zellulären Prozessen und liefert Einblicke in die Genregulation und Protein-Interaktionen.
Wirkmechanismus
This compound entfaltet seine Wirkung hauptsächlich durch Hemmung der DNA-Bindung des RUNX2-Proteins. Diese Hemmung stört die Transkription von RUNX2-Zielgenen, was zu einer verringerten Proliferation und Metastasierung von Krebszellen führt . Die Verbindung beeinträchtigt auch die Glukoseaufnahme und den Zellzyklusfortschritt, was zu ihrer Antitumoraktivität beiträgt .
Vergleich Mit ähnlichen Verbindungen
CADD522 ist einzigartig in seiner hohen Spezifität und Potenz für die Hemmung der RUNX2-DNA-Bindung. Ähnliche Verbindungen umfassen:
RUNX1-Inhibitoren: Diese zielen auf ein anderes Mitglied der RUNX-Familie ab, können aber überlappende Wirkungen haben.
RUNX3-Inhibitoren: Diese Verbindungen zielen ebenfalls auf RUNX-Familienproteine ab, jedoch mit unterschiedlichen Spezifitäten und Anwendungen
Eigenschaften
IUPAC Name |
3-[(3,4-dichlorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO3/c16-10-4-3-9(6-11(10)17)18-14(19)12-7-1-2-8(5-7)13(12)15(20)21/h1-4,6-8,12-13H,5H2,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDNWNOGHQYWPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C(C2C(=O)NC3=CC(=C(C=C3)Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201333157 | |
| Record name | 3-[(3,4-dichlorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201333157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
13.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49644599 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
199735-88-1 | |
| Record name | 3-[(3,4-dichlorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201333157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-(N-(imidazo[1,2-a]pyridin-2-ylmethyl)sulfamoyl)phenyl)acetamide](/img/structure/B2804689.png)
![N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2804690.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B2804691.png)
![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(2-methylphenoxy)acetamide](/img/structure/B2804692.png)
![N-(2-chlorobenzyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamide](/img/structure/B2804694.png)
![4-Methyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1,2,3-thiadiazole](/img/structure/B2804696.png)
![2-(1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)-3-methylbutanoic acid](/img/structure/B2804700.png)
![4-({[(2-Methylphenyl)methyl]amino}methyl)oxan-4-ol](/img/structure/B2804702.png)
![(E)-N-[2-(4-Chlorophenyl)-2-methylpropyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2804703.png)
![N,N-dimethyl-3-{1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}propanamide](/img/structure/B2804705.png)
![N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-N-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B2804708.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2804709.png)


